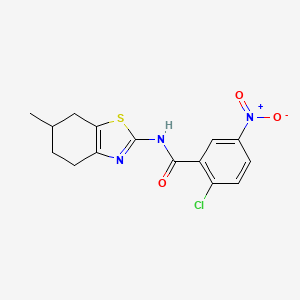

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Description

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzothiazole ring, a nitrobenzamide moiety, and a chloro substituent. These structural features contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-7-9(19(21)22)3-4-11(10)16/h3-4,7-8H,2,5-6H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBVNWPSBFNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

Nitration: The benzothiazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Chlorination: The nitrobenzothiazole compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

Amidation: Finally, the chlorinated nitrobenzothiazole is reacted with an amine, such as 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

Oxidation Reactions: The benzothiazole ring can be oxidized to introduce additional functional groups or to modify its electronic properties.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Derivatives with various functional groups replacing the chloro substituent.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized benzothiazole derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and its potential as a therapeutic agent.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide would depend on its specific biological target. Generally, compounds with similar structures may act by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells, thereby influencing cellular signaling pathways.

Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide: Lacks the methyl group, which may affect its biological activity and chemical properties.

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-nitrobenzamide: The position of the nitro group is different, which can influence its reactivity and interactions with biological targets.

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-aminobenzamide: The nitro group is replaced by an amino group, significantly altering its chemical and biological properties.

Uniqueness

The presence of both the nitro and chloro groups, along with the benzothiazole ring, gives 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide unique chemical properties that can be exploited for specific applications in medicinal chemistry and materials science. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.

- Molecular Formula : C17H16ClN3O4S

- Molecular Weight : 393.84 g/mol

- CAS Number : 352650-94-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines and modulating inflammatory responses.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. In vitro studies have shown that it affects human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.

Key Findings:

- Cell Proliferation Inhibition : The compound significantly reduced the proliferation of A431 and A549 cells when assessed using the MTT assay. Concentrations as low as 1 μM were effective in inhibiting cell growth.

- Induction of Apoptosis : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G0/G1 phase, further contributing to its anticancer effects.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Signaling Pathways : Studies have shown that this compound inhibits key signaling pathways involved in cancer cell survival and proliferation, particularly the AKT and ERK pathways.

| Pathway | Effect |

|---|---|

| AKT | Inhibition of survival signals |

| ERK | Suppression of proliferation signals |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

Research Findings:

- Cytokine Level Reduction : ELISA assays indicated a significant decrease in IL-6 and TNF-α levels upon treatment with the compound.

- Macrophage Activation Modulation : The compound modulates macrophage activation states, which is crucial for controlling inflammation associated with tumor progression.

Case Studies

Several studies have highlighted the potential applications of this compound in cancer therapy:

- Study on Lung Cancer Cells : A study evaluated the effects of various benzothiazole derivatives on A549 cells. The lead compounds exhibited IC50 values significantly lower than traditional chemotherapeutics.

- Dual Action Mechanism : Another research highlighted the dual action of benzothiazole derivatives in targeting both cancer cell proliferation and inflammatory responses, positioning them as promising candidates for combination therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide, and how can yield and purity be maximized?

- Methodology :

- Step 1 : Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH) .

- Step 2 : Introduce the nitro group via nitration of the benzamide precursor using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

- Step 3 : Perform amide coupling between the benzothiazole amine and 2-chloro-5-nitrobenzoyl chloride in pyridine at room temperature, followed by purification via column chromatography (silica gel, EtOAc/hexane) .

- Yield Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC. Recrystallization from methanol improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm functional groups (e.g., nitro at δ ~8.5 ppm for aromatic protons) .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520/1340 cm⁻¹) .

- X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O/N interactions) stabilize crystal packing .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole ring affect the compound’s bioactivity?

- Methodological Analysis :

- Comparative Studies : Replace the 6-methyl group with ethyl or phenyl moieties to assess steric effects on enzyme binding (e.g., CYP450 inhibition) .

- Nitro vs. Methoxy : Substitute nitro with methoxy to evaluate electron-withdrawing vs. donating effects on antibacterial activity (MIC assays against S. aureus) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent polarity with binding affinity to target proteins (e.g., PFOR enzyme) .

Q. What computational methods predict the binding affinity of this compound to target enzymes?

- Approaches :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of the amide-enzyme complex .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for nucleophilic attack (e.g., nitro group reduction) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Conflict Resolution Strategies :

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., enzyme concentration, pH 7.4, 37°C) .

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity) using fixed/random-effects models to account for inter-lab variability .

- Control Experiments : Validate cytotoxicity (MTT assay) against non-target cell lines (e.g., HEK293) to distinguish selective vs. non-selective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.